4-NITROPHENYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-NITROPHENYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a naphthyl group, and a dioxo-isoindolinecarboxylate moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITROPHENYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrophenol with 1-naphthylamine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene. The temperature and pH conditions are carefully controlled to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for temperature and pH control, as well as continuous monitoring of the reaction progress, is essential to achieve high efficiency and consistency in production. The purification process often includes recrystallization and chromatography techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-NITROPHENYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
4-NITROPHENYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 4-NITROPHENYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The naphthyl group contributes to the compound’s ability to intercalate with DNA, potentially disrupting cellular processes. The dioxo-isoindolinecarboxylate moiety plays a role in stabilizing the compound’s structure and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Shares the nitrophenyl group but lacks the naphthyl and dioxo-isoindolinecarboxylate moieties.
1-Naphthyl acetate: Contains the naphthyl group but lacks the nitrophenyl and dioxo-isoindolinecarboxylate moieties.
4-Nitrophenyl α-L-arabinofuranoside: Contains the nitrophenyl group but has a different sugar moiety instead of the naphthyl and dioxo-isoindolinecarboxylate groups.
Uniqueness
4-NITROPHENYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C25H14N2O6 |
---|---|
Molecular Weight |
438.4g/mol |
IUPAC Name |
(4-nitrophenyl) 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C25H14N2O6/c28-23-20-13-8-16(25(30)33-18-11-9-17(10-12-18)27(31)32)14-21(20)24(29)26(23)22-7-3-5-15-4-1-2-6-19(15)22/h1-14H |
InChI Key |
ZTQQIFGDAKBWQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.